2-(2-(4-Bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol

Description

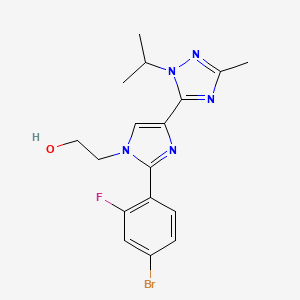

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-bromo-2-fluorophenyl)-4-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)imidazol-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrFN5O/c1-10(2)24-17(20-11(3)22-24)15-9-23(6-7-25)16(21-15)13-5-4-12(18)8-14(13)19/h4-5,8-10,25H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQLKKJIZSLULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C2=CN(C(=N2)C3=C(C=C(C=C3)Br)F)CCO)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112521 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-4-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-1H-imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282516-77-1 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-4-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1282516-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-4-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-1H-imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol typically involves multi-step organic synthesis. The process begins with the preparation of the core imidazole and triazole rings, followed by the introduction of the bromo and fluoro substituents on the aromatic ring. The final step involves the attachment of the ethanol group.

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine with an appropriate nitrile.

Introduction of Substituents: The bromo and fluoro groups are introduced via electrophilic aromatic substitution reactions.

Attachment of the Ethanol Group: The final step involves the nucleophilic substitution of the imidazole ring with an appropriate ethanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the aromatic ring or the heterocyclic rings, potentially leading to the formation of partially or fully saturated derivatives.

Substitution: The aromatic ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, nitric acid, or sulfuric acid.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Saturated derivatives of the aromatic and heterocyclic rings.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds similar to 2-(2-(4-Bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol exhibit antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal infections.

Anticancer Potential

Studies have suggested that imidazole and triazole derivatives can exhibit anticancer activity. The presence of the imidazole ring in this compound may contribute to its ability to interact with biological targets involved in cancer cell proliferation. Specific research on similar compounds has shown promise in inhibiting tumor growth in vitro and in vivo.

Fungicides

The triazole moiety is widely recognized for its use in agricultural fungicides. Compounds with similar structures have been utilized to control fungal diseases in crops. The compound's efficacy against specific fungal pathogens can be explored further through field trials and laboratory assays.

Data Table: Summary of Research Findings

Case Study 1: Antifungal Activity Assessment

In a study examining the antifungal properties of triazole derivatives, a compound structurally similar to this compound was tested against Candida albicans and Aspergillus fumigatus. The results indicated significant inhibition of fungal growth at low concentrations, supporting its potential use as an antifungal agent.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer effects of imidazole-containing compounds on breast cancer cell lines. The findings revealed that compounds similar to the target molecule induced apoptosis and inhibited cell migration. This suggests a promising avenue for developing new anticancer therapies based on this chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-(4-Bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Table 1: Structural Comparison with Selected Analogues

Key Observations :

- The target compound’s ethanol group distinguishes it from non-hydroxylated analogues like CAS 1282516-76-0, likely improving solubility .

- Unlike phenolic analogues (e.g., 3Pyr ), the ethanol group offers a less acidic hydroxyl, which may reduce oxidative degradation.

Key Observations :

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Key Observations :

- Bromo-fluorophenyl substituents may enhance target binding in enzymes or receptors due to halogen bonding .

Biological Activity

The compound 2-(2-(4-Bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol (CAS: 1282516-77-1) is a novel chemical entity that combines the structural features of triazoles and imidazoles. This article focuses on its biological activities, particularly its antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 408.28 g/mol. The structure includes a brominated and fluorinated phenyl ring, contributing to its potential bioactivity.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds containing the 1,2,4-triazole and imidazole moieties. These activities include:

-

Antifungal Activity

- Triazole derivatives are known for their antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various fungal pathogens such as Candida albicans and Aspergillus fumigatus .

- A study indicated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from to against multiple fungal strains .

-

Antibacterial Activity

- The compound's structure suggests potential antibacterial properties. Triazole-based compounds have shown activity against resistant strains such as Staphylococcus aureus and Escherichia coli, with MIC values reported between and .

- A significant finding was that triazole hybrids exhibited enhanced antibacterial efficacy compared to standard antibiotics .

-

Anticancer Activity

- The antiproliferative effects of triazole-containing compounds have been documented against various cancer cell lines. For example, certain triazole derivatives demonstrated significant activity against breast and colon cancer cells .

- The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the Triazole Ring : The presence of halogens (like bromine and fluorine) can enhance biological activity by improving binding affinity to biological targets.

- Alkyl Groups : The isopropyl group may contribute to lipophilicity, enhancing cell membrane penetration.

Case Studies

Several studies have investigated similar compounds:

- Fluorinated Triazoles : A series of fluorinated triazoles were synthesized and evaluated for their antifungal activity against C. albicans, showing promising results with MIC values comparable to existing antifungals .

- Hybrid Compounds : Research on hybrid compounds combining triazoles with other pharmacophores revealed enhanced antibacterial properties against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.